N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
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Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is an organic compound with significant applications in various scientific fields. The structure is complex, involving a fused oxazepine ring system attached to fluorine and pyridine moieties, making it a versatile candidate for various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis procedures. Key steps may include the formation of the oxazepine ring through cyclization reactions, followed by functionalization to introduce the fluorine, isoxazole, and pyridine groups. Common synthetic routes involve the use of protected intermediates and sequential deprotection and coupling reactions under controlled temperatures and pH.
Industrial Production Methods
Industrial production focuses on scaling up these methods using automated reactors and continuous flow systems. Optimizing reaction conditions to maximize yield and purity involves precise control over reaction temperatures, solvents, and the use of high-throughput screening to refine catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, altering its oxidation state.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at reactive sites such as the fluoro and isoxazole groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, dichromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typical reactions require controlled environments, often anhydrous conditions, and specific temperature ranges.
Major Products
Reactions typically yield derivatives with modified functional groups, which can be characterized by techniques such as NMR and mass spectrometry to confirm structures.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, utilized in studying reaction mechanisms and as a catalyst in various organic reactions.
Biology
In biological research, the compound may be used to probe enzyme mechanisms or as a fluorescent marker in imaging studies due to its unique structural properties.
Medicine
Medicinal chemistry research focuses on its potential as a drug candidate, especially in oncology and neurology, due to its ability to interact with specific molecular targets.
Industry
In industrial applications, it is used in the development of advanced materials and polymers, leveraging its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, or ion channels. The binding typically involves hydrogen bonding, hydrophobic interactions, and Van der Waals forces, influencing the biological activity through modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivatives
Isoxazole-carboxamide compounds
Pyridine-linked oxazepines
Uniqueness
What sets this compound apart is its unique combination of the oxazepine ring with fluorine and isoxazole groups, offering a unique pharmacophore for drug development and a versatile scaffold for chemical synthesis.
There you go! A pretty comprehensive overview of our compound
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c21-15-3-4-17-14(8-15)11-25(19(26)12-28-17)7-6-23-20(27)16-9-18(29-24-16)13-2-1-5-22-10-13/h1-5,8-10H,6-7,11-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYQGVHYGQQXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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